molecular formula C19H20N2O4 B3792448 N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide

N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide

Cat. No.: B3792448
M. Wt: 340.4 g/mol
InChI Key: GCJOQXHJEAYDNP-INIZCTEOSA-N
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Description

“N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide” is a compound with the empirical formula C31H42N4O5 . It is also known as CUR61414 . This compound specifically binds to, and antagonizes the activity of smoothened (Smo) in the hedgehog signaling pathway . CUR61414 inhibits proliferation and induces apoptosis in tumor cells without affecting non-tumor cells .


Synthesis Analysis

The synthesis of this compound and its derivatives involves a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of various indole-based compounds .


Molecular Structure Analysis

The molecular weight of this compound is 550.69 . Its structure includes a benzodioxol group, a pyrrolidinyl group, and a benzamide group .


Physical and Chemical Properties Analysis

CUR61414 is a white to beige powder . It is soluble in DMSO, forming a clear solution when warmed . The compound should be stored at a temperature of -20°C .

Mechanism of Action

CUR61414 acts by binding to and antagonizing the activity of Smo in the hedgehog signaling pathway . This results in the inhibition of cell proliferation and the induction of apoptosis in tumor cells .

Future Directions

The compound and its derivatives could serve as a template for further optimization to afford more active analogs . This could potentially lead to the discovery of new anticancer agents . A comprehensive understanding of the structure–activity relationships of indole anticancer molecules could also be developed .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[[(3S)-3-hydroxypyrrolidin-1-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-16-6-7-21(11-16)10-13-2-1-3-14(8-13)19(23)20-15-4-5-17-18(9-15)25-12-24-17/h1-5,8-9,16,22H,6-7,10-12H2,(H,20,23)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJOQXHJEAYDNP-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CC2=CC(=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide
Reactant of Route 2
N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide
Reactant of Route 3
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N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide
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N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide
Reactant of Route 5
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N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide
Reactant of Route 6
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N-1,3-benzodioxol-5-yl-3-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}benzamide

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